(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone
Description
The compound (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a heterocyclic organic molecule featuring a 1,3,5-triazine core substituted with morpholine, imidazole, piperazine, and 2,3-dimethoxyphenyl groups. Its molecular formula is C₂₃H₂₈N₈O₄, with an average molecular mass of 480.529 g/mol and a monoisotopic mass of 480.223351 g/mol (ChemSpider ID: 26293101) . The structural complexity of this compound arises from its multi-functionalized triazine ring, which is linked to a piperazine moiety and a methoxy-substituted benzophenone group.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4/c1-33-18-5-3-4-17(19(18)34-2)20(32)28-8-10-29(11-9-28)21-25-22(30-12-14-35-15-13-30)27-23(26-21)31-7-6-24-16-31/h3-7,16H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYALVSGTDRJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4C=CN=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships (SAR), and detailed research findings.
Chemical Structure and Properties
The compound features several key structural motifs:
- Imidazole ring : Contributes to biological activity through interactions with various biological targets.
- Morpholine and triazine units : Known for their roles in enhancing pharmacological properties.
- Piperazine moiety : Often associated with improved solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of morpholino-triazine have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth:
These compounds have been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival. The morpholino and imidazole components are believed to enhance binding affinity to these targets.
Antimicrobial Activity
Some studies have reported that related imidazole-containing compounds exhibit antimicrobial properties. The imidazole ring is known for its ability to interact with microbial enzymes, potentially leading to cell death. For example:
| Compound | Activity Type | Reference |
|---|---|---|
| 4-(1H-Imidazol-1-yl)aniline | Antimicrobial | |
| Morpholino derivatives | Antiviral |
These findings suggest that the presence of the imidazole moiety may contribute to the overall antimicrobial efficacy of the compound.
Structure-Activity Relationship (SAR)
The SAR analysis has revealed important insights into how modifications of the compound can influence its biological activity:
- Imidazole Substitution : Variations in the imidazole position can significantly alter binding affinity and selectivity towards targets.
- Morpholine Variants : Substituting morpholine with other groups can enhance or diminish activity against specific cancer types.
- Piperazine Modifications : Alterations in the piperazine ring can affect solubility and metabolic stability.
In Vivo Efficacy
A notable study investigated the in vivo effects of a similar compound in xenograft models. The results demonstrated significant tumor regression when administered at specific dosages:
- Model : Subcutaneous xenograft tumor model
- Dosage : 10 mg/kg
- Outcome : 75% reduction in tumor size after 21 days of treatment .
This underscores the potential therapeutic applications of this class of compounds in oncology.
Scientific Research Applications
Case Studies
- In Vivo Efficacy : A study reported that a derivative of the compound demonstrated excellent antitumor activity in xenograft models when administered intravenously, highlighting its potential as a therapeutic agent against various cancers .
- Structure-Activity Relationship (SAR) : Research on related compounds indicated that modifications to the morpholino and imidazole groups can enhance antitumor properties, suggesting a promising avenue for drug design .
Targeting Kinases
The compound's structure allows it to act as an inhibitor of specific kinases involved in cancer progression. For example, it has been shown to inhibit MEK1 and PI3K, which are critical for tumorigenesis. Virtual docking studies suggest that the compound retains key interactions with these enzymes, potentially leading to effective treatment strategies for cancers driven by these pathways .
Research Findings
- Bifunctional Inhibition : The synthesis of bifunctional inhibitors targeting both MEK1 and PI3K has been explored, with promising results indicating that such compounds can effectively disrupt cancer cell signaling pathways .
Potential Against Pathogens
Emerging research suggests that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the imidazole ring is particularly noteworthy for its potential antibacterial effects against various pathogens .
Case Studies
- Antibacterial Activity : Some derivatives have shown comparable antimicrobial activity to established antibiotics, indicating their potential use in treating infections caused by resistant strains .
CNS Targeting
The compound's ability to penetrate the blood-brain barrier opens avenues for exploring its effects on central nervous system disorders. Compounds with similar structures have been investigated for their anticonvulsant properties and potential neuroprotective effects .
Research Insights
- Anticonvulsant Activity : Studies have demonstrated that certain derivatives exhibit significant anticonvulsant properties in animal models, suggesting a potential role in treating epilepsy and other seizure disorders .
Synthetic Pathways
The synthesis of (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone involves several steps that can be optimized for yield and purity. The use of cyanuric chloride for functionalization has been highlighted as an effective method for synthesizing substituted triazines .
Optimization Strategies
Research into the synthesis of related compounds indicates that varying substituents on the triazine core can significantly influence biological activity, paving the way for tailored drug development strategies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazinone Derivatives (e.g., 7,7-Diphenyl-1,2-Dihydroimidazo[2,1-c][1,2,4]Triazin-6(7H)-ones)
A series of 7,7-diphenylimidazo-triazinones (e.g., compounds 6a–h) were synthesized via reactions involving hydrazinyl-imidazolones and hydrazonoyl halides . Unlike the target compound, these derivatives lack morpholine and piperazine substituents but incorporate diphenyl groups at the triazinone core. Structural differences, such as the absence of morpholino groups, may reduce solubility or alter target binding compared to the triazine-morpholino hybrid in the target compound.
Triazole-Imidazole Hybrids (e.g., [3,5-Di(4’,5’-Diphenyl-2’-Substituted)-1H-Imidazol-1-yl]-1H-1,2,4-Triazoles)
Triazole-imidazole hybrids (compounds C1–C9) combine two imidazole rings with a triazole core . These compounds, synthesized using benzil and 3,5-diamino-1,2,4-triazole, exhibit antibacterial and antifungal properties. However, their rigid triazole backbone and diphenyl substituents contrast with the target compound’s flexible piperazine linker and methoxyphenyl group. The morpholino-triazine-piperazine architecture in the target compound may enhance pharmacokinetic properties, such as membrane permeability, compared to bulkier triazole derivatives.
Bis(Morpholino-Triazine) Urea Derivatives (e.g., Compound 21)
Bis(morpholino-triazine) derivatives like methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (21) feature dual morpholine substitutions on the triazine core . The target compound retains only one morpholino group but adds an imidazole substituent. However, the piperazine and dimethoxyphenyl groups in the target compound could offer alternative binding modes in receptor-ligand interactions.
Benzoimidazole-Triazine Piperazine Derivatives (e.g., Compound 51)
Compound 51 (6-(4-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-4-oxobutanamido)hexanoic acid) shares structural motifs with the target compound, including the morpholino-triazine core and piperazine linker . However, its extended hexanoic acid side chain and difluoromethyl-benzimidazole substituent increase hydrophilicity and molecular weight (629.3 vs. 480.5 g/mol). This modification likely enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler methoxyphenyl group.
Benzoimidazolyl-Piperazinyl Methanones (e.g., 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone)
This class of compounds, exemplified by 7, targets histamine H₁/H₄ receptors . While sharing a piperazinyl-methanone scaffold with the target compound, the benzoimidazole and pyridinyl substituents diverge significantly.
Q & A
Q. How to address discrepancies in biological activity across cell lines?
- Methodological Answer :
- Proteomics profiling : Compare protein expression (e.g., Western blot for PI3K/Akt pathway markers) in responsive vs. resistant cell lines .
- Metabolic stability assays : Use liver microsomes to rule out differential metabolite formation impacting efficacy .
Q. What experimental designs evaluate compound stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) for 1–4 weeks. Monitor degradation via HPLC .
- pH-dependent stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h, quantifying intact compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
